An In-depth Technical Guide to NPS-2143: A Calcium-Sensing Receptor Antagonist
An In-depth Technical Guide to NPS-2143: A Calcium-Sensing Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanisms of action of NPS-2143, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).
Chemical Structure and Properties of NPS-2143
NPS-2143, also known as SB-262470A, is a calcilytic agent that acts as a negative allosteric modulator of the CaSR.[1] Its chemical structure is defined as 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile.[2][3]
| Identifier | Value |
| IUPAC Name | 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile[2] |
| Synonyms | SB-262470A, SB-262470[1] |
| CAS Number | 284035-33-2 (free base)[1][2] |
| Molecular Formula | C₂₄H₂₅ClN₂O₂[4] |
| Molecular Weight | 408.93 g/mol [2] |
| SMILES | N#Cc1c(Cl)cccc1OCC(O)CNC(C)(C)Cc2ccc3ccccc3c2 |
| InChI Key | PZUJQWHTIRWCID-HXUWFJFHSA-N[2] |
Quantitative In Vitro and In Vivo Data
NPS-2143 has been extensively characterized in a variety of preclinical models. The following tables summarize key quantitative data from these studies.
In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cytoplasmic Ca²⁺) | HEK293 (human CaSR) | 43 nM[5][6] | [5][6] |
| EC₅₀ (PTH Secretion) | Bovine Parathyroid Cells | 41 nM[6] | [6] |
| IC₅₀ (Cell Proliferation) | MDA-MB-231 (Breast Cancer) | 4.08 µM | [2] |
| IC₅₀ (Cell Proliferation) | MCF-7 (Breast Cancer) | 5.71 µM | [2] |
In Vivo Effects
| Animal Model | Dose & Route | Effect | Reference |
| Normal Rats | 1 mg/kg, i.v. | Rapid 4- to 5-fold increase in plasma PTH | [6] |
| Nuf Mouse (ADH1 model) | Single i.p. bolus | Significant increases in plasma calcium and PTH | [1] |
| Ovariectomized Rats | Daily dosing | Sustained, moderate increase in PTH; increased bone turnover | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of NPS-2143.
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the anti-proliferative effects of NPS-2143 on breast cancer cell lines.[2]
-
Cell Plating: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of NPS-2143 (e.g., 0-10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is based on the methodology used to assess the effect of NPS-2143 on signaling protein expression.[2]
-
Cell Lysis: After treatment with NPS-2143 for the desired time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, integrin β1, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
NPS-2143 exerts its effects by antagonizing the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.
CaSR Signaling Pathway
The CaSR can couple to multiple G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades. NPS-2143, as a negative allosteric modulator, inhibits these signaling events.
Caption: NPS-2143 inhibits CaSR-mediated signaling pathways.
Downstream Effects of NPS-2143 in Cancer Cells
In cancer cells, particularly breast cancer, NPS-2143 has been shown to modulate key signaling pathways involved in proliferation, migration, and survival.
References
- 1. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calcilytic NPS2143 promotes proliferation and inhibits apoptosis of spontaneously hypertensive rat vascular smooth muscle cells via activation of the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
